![molecular formula C20H24N6O4S B2740650 N-(2-((6-(3,5-二甲基-1H-吡唑-1-基)-2-甲基嘧啶-4-基)氨基)乙基)-2,3-二氢苯并[b][1,4]二噁烷-6-磺酰胺 CAS No. 1172026-92-4](/img/structure/B2740650.png)
N-(2-((6-(3,5-二甲基-1H-吡唑-1-基)-2-甲基嘧啶-4-基)氨基)乙基)-2,3-二氢苯并[b][1,4]二噁烷-6-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, an amine group, and a sulfonamide group. Pyrazole and its derivatives are known to have a wide spectrum of biological activity . They can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrazole-based ligands are typically prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .科学研究应用
Antimicrobial Applications
The structural features of the compound, particularly the presence of the pyrazole and pyrimidine rings, are indicative of potential antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial and antifungal properties . This compound could be synthesized and tested against a range of pathogenic microorganisms to evaluate its efficacy as a new class of antimicrobial agent.
Anti-inflammatory Properties
Pyrazole derivatives are known to possess anti-inflammatory activities. The compound could be investigated for its ability to inhibit key inflammatory mediators in cellular models, which could lead to the development of new anti-inflammatory drugs .
Anticancer Research
The compound’s molecular framework is similar to that of known anticancer agents. It could be explored for its potential to act as a kinase inhibitor, targeting specific signaling pathways involved in cancer cell proliferation and survival .
Antidiabetic Activity
Compounds containing imidazole and pyrazole moieties have shown promise in the treatment of diabetes. This compound could be assessed for its ability to modulate insulin signaling or glucose metabolism, contributing to antidiabetic drug discovery .
作用机制
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The compound’s interaction with its targets can lead to changes in the target’s conformation, activity, or localization, which can subsequently influence cellular processes .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and gene expression pathways . The downstream effects of these pathway alterations can include changes in cell growth, differentiation, survival, and function .
Pharmacokinetics
Similar compounds are generally well absorbed, widely distributed, metabolized by various enzymes, and excreted in the urine and feces . These properties can influence the compound’s bioavailability, efficacy, and safety .
Result of Action
Similar compounds have been known to induce a range of molecular and cellular effects, including changes in enzyme activity, alterations in cellular signaling, modifications of gene expression, and effects on cell growth and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall biological effects . .
属性
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-13-10-14(2)26(25-13)20-12-19(23-15(3)24-20)21-6-7-22-31(27,28)16-4-5-17-18(11-16)30-9-8-29-17/h4-5,10-12,22H,6-9H2,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOJZQSIKBITHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2740567.png)
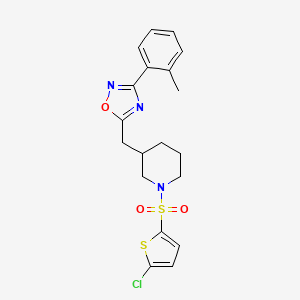
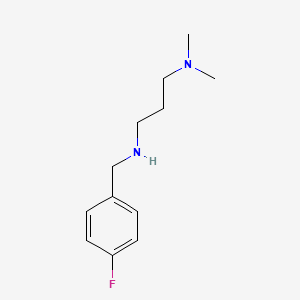
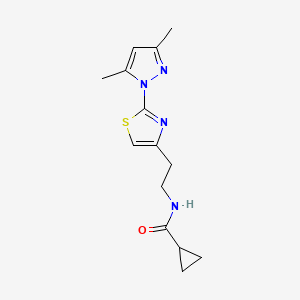
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740573.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740574.png)
![5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2740576.png)

![4-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2740580.png)
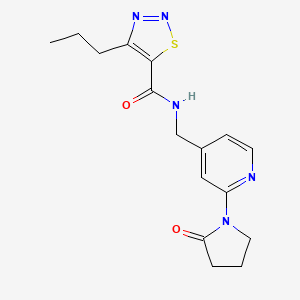
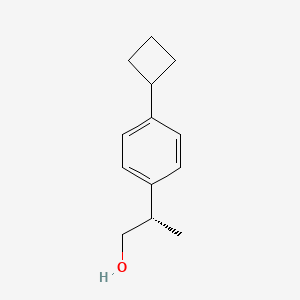
![4-butyl-N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2740585.png)
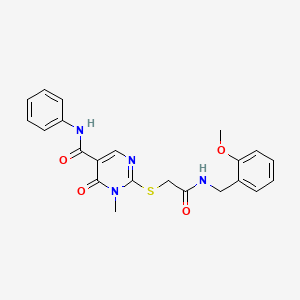
![2-{2-[(3-Chloro-4-fluorophenyl)(cyano)amino]ethoxy}ethan-1-ol](/img/structure/B2740588.png)